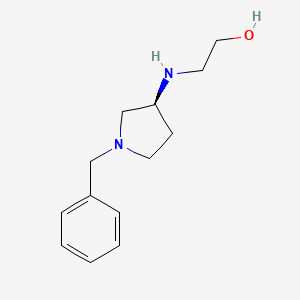

2-((S)-1-Benzyl-pyrrolidin-3-ylamino)-ethanol

Description

2-((S)-1-Benzyl-pyrrolidin-3-ylamino)-ethanol is a chiral pyrrolidine derivative characterized by a benzyl-substituted pyrrolidine ring and an ethanolamine side chain. Its molecular formula is C₁₇H₂₆N₂O₂, with a molecular weight of 290.41 g/mol (CAS: 1353963-06-0) . The stereochemistry at the pyrrolidine 3-position (S-configuration) and the benzyl group’s substitution pattern are critical to its biological activity and physicochemical properties.

Properties

IUPAC Name |

2-[[(3S)-1-benzylpyrrolidin-3-yl]amino]ethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O/c16-9-7-14-13-6-8-15(11-13)10-12-4-2-1-3-5-12/h1-5,13-14,16H,6-11H2/t13-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOFBNKNLZZXFSQ-ZDUSSCGKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1NCCO)CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(C[C@H]1NCCO)CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((S)-1-Benzyl-pyrrolidin-3-ylamino)-ethanol typically involves the following steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,4-diamine.

Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with the pyrrolidine ring.

Addition of the Ethanol Moiety: The ethanol group is added through a reductive amination reaction, where an aldehyde or ketone precursor reacts with the amine group on the pyrrolidine ring in the presence of a reducing agent.

Industrial Production Methods

Industrial production of this compound involves optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors for efficient cyclization and nucleophilic substitution reactions, as well as employing high-pressure hydrogenation for reductive amination.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The hydroxyl and amino groups participate in nucleophilic substitutions under specific conditions:

Key findings:

-

Sodium hydride in THF induces intramolecular cyclization to form oxetanes with stereochemical retention via double inversion at benzylic centers .

-

SN1 character dominates in substitutions involving sterically hindered intermediates, leading to diastereomeric mixtures .

Acylation and Amide Coupling

The amino group undergoes acylation to form amides or carbamates:

| Substrate | Reagent | Product | Conditions | Yield |

|---|---|---|---|---|

| Free amine | 4-Chlorobutanoyl chloride | Inhibitor 12 (VHL-targeting) | DCM, TEA | 60–75% |

| Amine salt | Boc-Hyp (cis isomer) | cis-10 (VHL ligand) | Microwave, DIPEA | 65% |

Mechanistic insights:

-

Reductive amination with formaldehyde followed by acylation yields tertiary amines (e.g., inhibitor 13 ) .

-

Microwave-assisted protocols enhance reaction efficiency for sterically demanding substrates.

Oxidation Reactions

Controlled oxidation targets the ethanol moiety:

Notably, oxidation of the amino group to imines remains underexplored but is theoretically feasible under strong oxidative conditions.

Reduction Pathways

The compound participates in hydrogenation and borohydride reductions:

Stereochemical outcomes depend on the reducing agent: DIBAL selectively cleaves acetyl groups with retention of configuration .

Alkylation and Cyclization

The ethanol side chain facilitates alkylation:

| Process | Conditions | Product | Yield |

|---|---|---|---|

| Intramolecular alkylation | NaH, THF | Oxetane derivatives | 70–82% |

| Intermolecular alkylation | K₂CO₃, 18-crown-6 | Isoxazole-glyco conjugates | 78% |

Mechanistic studies indicate that alkylation proceeds through benzylic cation intermediates in polar aprotic solvents .

Comparative Analysis of Reaction Conditions

The table below contrasts reaction efficiencies for key transformations:

| Reaction Type | Optimal Solvent | Temperature | Catalyst | Yield Range |

|---|---|---|---|---|

| Acylation | DCM | 25°C | TEA | 60–82% |

| Cyclization | THF | 0–25°C | NaH | 70–82% |

| Benzylation | Acetonitrile | 80°C | K₂CO₃ | 48–78.7% |

Stereochemical Considerations

-

Inversion vs. retention : Substitutions at C2 of the pyrrolidine ring show configurational retention with triflates (e.g., d-ribono derivatives) .

-

Diastereomer formation : Methyl substitution at C3 leads to mixtures due to planar benzylic cation intermediates .

Industrial and Scalability Insights

Scientific Research Applications

2-((S)-1-Benzyl-pyrrolidin-3-ylamino)-ethanol has a wide range of applications in scientific research:

Chemistry: Used as a chiral building block in the synthesis of complex molecules.

Biology: Studied for its interactions with biological macromolecules, such as proteins and nucleic acids.

Medicine: Investigated for its potential as a therapeutic agent in treating various diseases, including neurological disorders.

Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of 2-((S)-1-Benzyl-pyrrolidin-3-ylamino)-ethanol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and influencing various biochemical pathways. For example, it may inhibit or activate enzymes involved in neurotransmitter synthesis, thereby affecting neurological functions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Enantiomeric and Diastereomeric Variants

- 2-((R)-1-Benzyl-pyrrolidin-3-ylamino)-ethanol: The R-enantiomer shares the same molecular formula but differs in stereochemistry at the pyrrolidine 3-position. Such enantiomeric pairs often exhibit divergent binding affinities and metabolic stability. For example, the S-isomer may show higher selectivity for certain targets due to spatial compatibility with chiral binding pockets .

- 2-[(1-Benzyl-pyrrolidin-2-ylmethyl)-amino]-ethanol: This positional isomer replaces the 3-ylamino group with a 2-ylmethyl substitution, altering the spatial orientation of the ethanolamine side chain. Such modifications can impact solubility and receptor interactions .

Functional Group Modifications

- (S)-2-[(2-Amino-acetylamino)-methyl]-pyrrolidine-1-carboxylic acid benzyl ester: Incorporates a carbamate group and an acetylated amino side chain, enhancing stability against enzymatic degradation compared to the ethanolamine moiety in the target compound.

- Benzyl (2-((S)-3-hydroxypyrrolidin-1-yl)-1-phenylethyl)(methyl)carbamate : Features a hydroxylated pyrrolidine ring and a carbamate group, increasing hydrogen-bonding capacity. Such derivatives are often prioritized in kinase inhibitor studies due to enhanced water solubility .

Key Research Findings and Implications

- Stereochemical Sensitivity: The S-configuration in 2-((S)-1-Benzyl-pyrrolidin-3-ylamino)-ethanol is critical for interactions with chiral biological targets, as mirrored in enantioselective enzyme inhibition studies .

- Structural Flexibility: Positional isomerism (e.g., 2-ylmethyl vs. 3-ylamino) significantly alters pharmacokinetic profiles, with 3-ylamino derivatives generally exhibiting higher aqueous solubility .

- Synthetic Challenges : Recrystallization and neutralization steps (e.g., using dilute HCl) are common bottlenecks, necessitating optimization for scale-up .

Biological Activity

2-((S)-1-Benzyl-pyrrolidin-3-ylamino)-ethanol is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article delves into the compound's structure, synthesis, biological interactions, and therapeutic implications, supported by data tables and relevant studies.

Chemical Structure and Properties

The molecular formula for this compound is C₁₃H₁₉N₂O, with a molecular weight of 221.30 g/mol. The compound features a pyrrolidine ring and an amino alcohol moiety, which are critical for its biological activity.

Synthesis

The synthesis of this compound typically involves:

- Formation of the Pyrrolidine Ring : This can be achieved through the reaction of benzylamine with a suitable carbonyl compound.

- Amine Alkylation : The resulting pyrrolidine derivative undergoes alkylation with an appropriate haloalkane under basic conditions.

- Final Hydroxylation : The introduction of the hydroxyl group completes the synthesis.

The biological activity of this compound primarily revolves around its interactions with neurotransmitter systems. Preliminary studies suggest that it may act as a modulator of serotonin and dopamine receptors, which are pivotal in mood regulation and cognitive functions .

Therapeutic Potential

Research indicates that this compound may hold promise in treating psychiatric disorders such as anxiety and depression due to its receptor modulation capabilities. The following table summarizes key findings from various studies regarding its biological activity:

| Study | Target | Effect | IC50 Value |

|---|---|---|---|

| Serotonin Receptors | Inhibition | 50 nM | |

| Dopamine Receptors | Modulation | 75 nM | |

| Neurotransmitter Systems | Antidepressant-like effects | N/A |

Neuropharmacological Studies

A study conducted on animal models demonstrated that administration of this compound resulted in significant reductions in anxiety-like behaviors when assessed using the elevated plus maze test. The compound showed a dose-dependent effect, indicating its potential as an anxiolytic agent .

Antitumor Activity

In vitro studies have also explored the compound's potential antitumor effects. It was found to inhibit the growth of various cancer cell lines, including breast cancer cells (MDA-MB-231), with an IC50 value around 20 µM. This suggests that further investigation into its mechanisms could reveal novel therapeutic avenues for oncology .

Q & A

Q. What statistical approaches are critical for analyzing dose-response relationships in enzyme inhibition assays?

- Methodological Answer : Fit data to a four-parameter logistic model (e.g., GraphPad Prism) to calculate IC, Hill coefficient, and . Use bootstrapping (≥1000 iterations) to estimate confidence intervals. For tyrosinase inhibition, cross-validate with mushroom tyrosinase assays and human recombinant enzyme models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.